VMAT2 Binding Affinity: Cis-DTBZ (β-HTBZ) vs. (±)-Tetrabenazine and (±)-DTBZ Racemates
The cis-isomer of dihydrotetrabenazine (represented by CAS 113627-25-1) exhibits markedly different VMAT2 binding affinity compared to the racemic parent drug tetrabenazine (TBZ) and the racemic dihydrotetrabenazine mixture. In rat striatal homogenates, the known racemate (±)-DTBZ displays a Ki of 1.7±0.2 nM, and (±)-tetrabenazine displays a Ki of 1.3±0.1 nM [1]. In contrast, studies isolating the four diastereomers of DTBZ reveal that the cis-isomers (including the β-HTBZ configuration) have substantially weaker VMAT2 binding, with Ki values ranging from 4 to >600 nM, compared to the high-affinity α-HTBZ isomers [2]. This 2- to >350-fold difference in affinity between isomers is critical for distinguishing pharmacologically active from inactive species [3].
| Evidence Dimension | VMAT2 Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 4 to >600 nM (cis-isomers, including β-HTBZ/CAS 113627-25-1 configuration) [2] |
| Comparator Or Baseline | Comparator 1: (±)-Tetrabenazine (TBZ) racemate, Ki = 1.3±0.1 nM [1]. Comparator 2: (±)-DTBZ racemate, Ki = 1.7±0.2 nM [1]. |
| Quantified Difference | The cis-isomer (β-HTBZ) shows 3- to >460-fold lower affinity (higher Ki) compared to (±)-TBZ, and 2- to >350-fold lower affinity compared to (±)-DTBZ [1] [2]. |
| Conditions | Rat striatal homogenates; [3H]-HTBZ or [3H]DTBZ radioligand binding assays [1] [2]. |
Why This Matters
This quantitative differentiation enables researchers to use CAS 113627-25-1 as a specific analytical standard to distinguish the low-affinity, potentially off-target β-HTBZ isomer from the high-affinity, therapeutic α-HTBZ isomer in biological samples, ensuring accurate pharmacological profiling and impurity tracking [3].
- [1] Goswami, R., Ponde, D. E., Kung, M. P., Hou, C., Kilbourn, M. R., & Kung, H. F. (2006). Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands. Bioorganic & Medicinal Chemistry, 14(9), 2975-2982. (Data for (±)-DTBZ and (±)-TBZ). View Source
- [2] Kung, M. P., Kung, H. F., Choi, S. R., Hou, C., Zhuang, Z. P., & Skovronsky, D. M. (2020). In vitro binding affinity vs. in vivo site occupancy: A PET study of four diastereomers of dihydrotetrabenazine (DTBZ) in monkey brain. Nuclear Medicine and Biology, 82-83, 1-8. View Source
- [3] Skor, H., Smith, E. B., Loewen, G., O'Brien, C. F., Grigoriadis, D. E., & Bozigian, H. (2017). Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. Drugs in R&D, 17(3), 449–459. View Source
